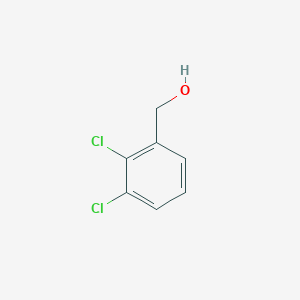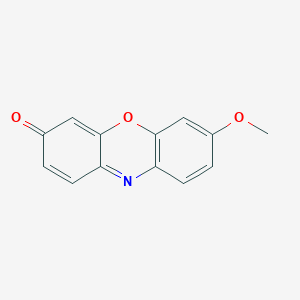
7-メトキシ-3H-フェノキサジン-3-オン
概要
説明
メトキシレゾルフィン: (CAS番号: 5725-89-3) は、主にシトクロムP450 (CYP) アイソフォーム、特にCYP1A1およびCYP1A2の活性を評価するために使用される蛍光基質です 。フェノキサジン誘導体のクラスに属し、酵素的代謝により蛍光を発します。
科学的研究の応用
Methoxyresorufin finds applications in various scientific fields:
Toxicology: It helps evaluate the activity of CYP1A1/2, which plays a crucial role in xenobiotic metabolism.
Drug Metabolism Studies: Researchers use it to study drug interactions and metabolism.
Environmental Monitoring: Methoxyresorufin-based assays are employed to assess environmental pollutants and their impact on CYP enzymes.
作用機序
細胞に入ると、メトキシレゾルフィンはCYP1A1/2によって代謝されます。生成されたレゾルフィンは、細胞標的に作用し、さまざまな経路に影響を与える可能性があります。具体的な分子標的と下流の影響は、特定のコンテキストによって異なる場合があります。
6. 類似の化合物との比較
メトキシレゾルフィンは、CYP1A1/2との特定の相互作用によってユニークですが、他の関連する化合物には以下が含まれます。
レゾルフィン: メトキシレゾルフィンが由来する親化合物です。
ベンジルオキシレゾルフィン: げっ歯類においてCYP2Bによって優先的に代謝される別の基質です.
生化学分析
Biochemical Properties
Methoxyresorufin is a substrate for the cytochrome P450 (CYP) isoforms CYP1A1 and CYP1A2 . It is O-demethylated by these enzymes, releasing resorufin . This process can be used to quantify CYP1A1/2 activity .
Cellular Effects
Methoxyresorufin plays a significant role in cellular processes, particularly in the determination of cytochrome P4501A activities such as ethoxyresorufin O-deethylase (EROD) and methoxyresorufin O-demethylase (MROD) in liver cells .
Molecular Mechanism
The molecular mechanism of Methoxyresorufin involves its O-demethylation by CYP1A1/2, which releases resorufin . This process allows for the quantification of CYP1A1/2 activity, providing a measure of the enzyme’s function .
Metabolic Pathways
Methoxyresorufin is involved in the metabolic pathways of the cytochrome P450 enzymes CYP1A1 and CYP1A2 . It is O-demethylated by these enzymes, a process that can be used to quantify their activity .
準備方法
合成経路:
メトキシレゾルフィンの合成には、次の手順が含まれます。
O-脱メチル化: メトキシレゾルフィンは、レゾルフィン分子からメトキシ基 (CH₃O) を除去することにより、O-脱メチル化によって合成されます。
反応条件: O-脱メチル化反応は、通常、生物系で特定の酵素 (CYP1A1またはCYP1A2) を使用して穏やかな条件下で行われます。
工業生産:
メトキシレゾルフィンは、大規模に工業的に生産されていません。代わりに、それは実験室における貴重な研究ツールとしての役割を果たしています。
化学反応の分析
メトキシレゾルフィンは、CYP1A1/2によって酵素的にO-脱メチル化され、レゾルフィン が放出されます。 レゾルフィンの蛍光を定量化して、CYP1A1/2の活性を評価することができます 。この反応の一般的な試薬および条件には、肝ミクロソーム、NADPH (補因子)、および特定の酵素アイソフォームの使用が含まれます。
4. 科学研究への応用
メトキシレゾルフィンは、さまざまな科学分野で応用されています。
毒性学: それは、異物の代謝に重要な役割を果たすCYP1A1/2の活性を評価するのに役立ちます。
薬物代謝研究: 研究者はそれを、薬物相互作用と代謝を研究するために使用します。
環境モニタリング: メトキシレゾルフィンベースのアッセイは、環境汚染物質とそのCYP酵素への影響を評価するために使用されています。
類似化合物との比較
While Methoxyresorufin is unique due to its specific interaction with CYP1A1/2, other related compounds include:
Resorufin: The parent compound from which Methoxyresorufin is derived.
Benzyloxyresorufin: Another substrate preferentially metabolized by CYP2B in rodents.
特性
IUPAC Name |
7-methoxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c1-16-9-3-5-11-13(7-9)17-12-6-8(15)2-4-10(12)14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYYMGDYROYBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205859 | |
| Record name | 7-Methoxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5725-89-3 | |
| Record name | 7-Methoxyresorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methoxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80205859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
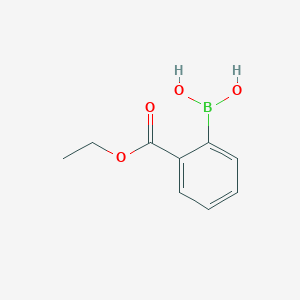
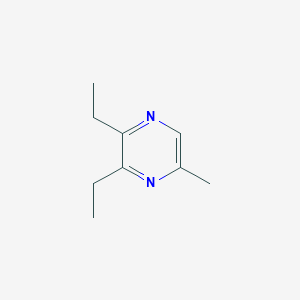
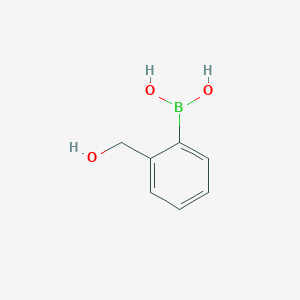
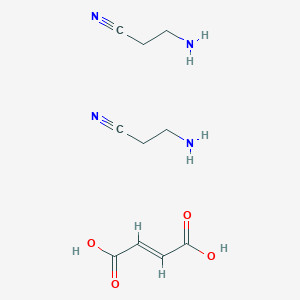
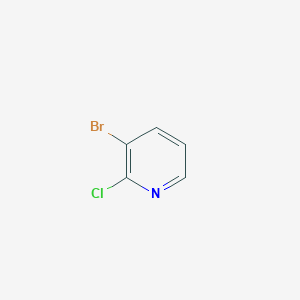

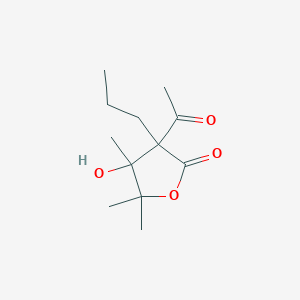
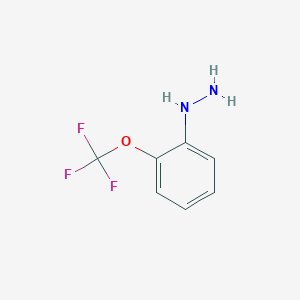
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
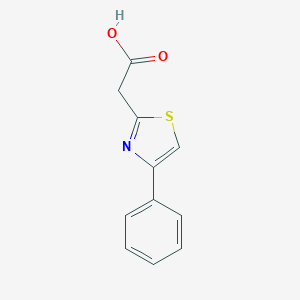
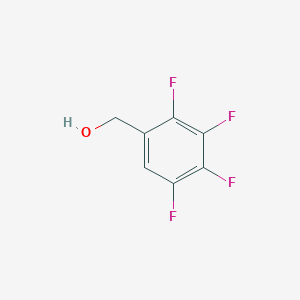

![EXO-6-(BOC-AMINOMETHYL)-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B150959.png)
